molecular formula C15H22O5 B15170928 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol CAS No. 918789-77-2

4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol

Cat. No.: B15170928
CAS No.: 918789-77-2
M. Wt: 282.33 g/mol
InChI Key: HAYQAKOCUGTNQX-UHFFFAOYSA-N
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Description

4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is a methoxyphenol derivative characterized by a 2-methoxy-substituted phenolic core. The 4-position of the benzene ring is functionalized with a butoxymethyl group attached to a 1,3-dioxolane moiety. This compound is reported as a cooling agent in the food industry, imparting fruity and vanilla flavors to products like candies . Its molecular formula is C₁₂H₁₈O₃, with a polar surface area of 38.69 Ų, indicating moderate solubility in polar solvents.

Properties

CAS No.

918789-77-2

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

4-[4-(butoxymethyl)-1,3-dioxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C15H22O5/c1-3-4-7-18-9-12-10-19-15(20-12)11-5-6-13(16)14(8-11)17-2/h5-6,8,12,15-16H,3-4,7,9-10H2,1-2H3

InChI Key

HAYQAKOCUGTNQX-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1COC(O1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol typically involves the reaction of appropriate phenolic compounds with butoxymethyl dioxolane under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

Scientific Research Applications

4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent and intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The dioxolane ring and methoxyphenol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of the target compound with analogous 2-methoxyphenol derivatives:

Compound Name Substituent at 4-Position Molecular Formula Key Properties/Activities Applications
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol Butoxymethyl-1,3-dioxolane C₁₂H₁₈O₃ Cooling agent, fruity flavor Food industry (flavoring agent)
4-[N-(4-Hydroxyphenyl)carboximidoyl]-2-methoxyphenol N-(4-Hydroxyphenyl)carboximidoyl C₁₄H₁₄N₂O₃ Analgesic activity (comparable to paracetamol), lower hepatotoxicity Pharmaceutical candidate
4-(2-Chloropropyl)-2-methoxyphenol 2-Chloropropyl C₁₀H₁₃ClO₂ Enhanced lipophilicity (LogP > eugenol), antimicrobial activity Potential antimicrobial agent
C2-Acetal (4-((1,3-dioxolan-2-yl)methyl)-2-methoxyphenol) (1,3-Dioxolan-2-yl)methyl C₁₁H₁₄O₄ Biorefining intermediate Industrial chemical synthesis
4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol (1E)-3-hydroxy-1-propenyl C₁₀H₁₂O₃ Antioxidant, antibacterial, anti-inflammatory Nutraceuticals (hazelnut extracts)
Key Observations:
  • Substituent Impact on Lipophilicity: Halogenation (e.g., chloropropyl in 4-(2-chloropropyl)-2-methoxyphenol) increases LogP, enhancing membrane permeability and antimicrobial efficacy . The target compound’s butoxymethyl-dioxolane group likely confers moderate lipophilicity, balancing flavor release in food applications.
  • Biological Activity : Carboximidoyl derivatives exhibit analgesic properties but require further toxicity studies . In contrast, halogenated analogs show promise in antimicrobial applications .
  • Industrial Utility : Dioxolane-containing compounds like C2-Acetal serve as intermediates in lignin biorefining, highlighting structural versatility .

Q & A

Basic: What are the recommended synthetic routes for 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving:

Friedel-Crafts alkylation to introduce the butoxymethyl group, using AlCl₃ as a catalyst (common in biphenyl derivatives; see ).

Protection of diols with 1,3-dioxolane formation under acidic conditions (e.g., p-toluenesulfonic acid) to stabilize the 1,3-dioxolan ring (analogous to thiophene-dioxolane systems in ).

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
Yield optimization requires strict control of temperature (40–60°C for alkylation), stoichiometric ratios (1:1.2 for diol protection), and moisture exclusion to prevent hydrolysis of the dioxolane ring .

Advanced: How can spectroscopic discrepancies in characterizing the methoxyphenol moiety be resolved?

Methodological Answer:

NMR analysis: Use deuterated DMSO to enhance solubility and resolve overlapping aromatic proton signals (δ 6.5–7.5 ppm). 2D-COSY and HSQC can differentiate between methoxy (δ ~3.8 ppm) and butoxymethyl protons (δ ~4.2 ppm) .

Mass spectrometry: High-resolution ESI-MS in positive ion mode helps confirm the molecular ion peak (expected m/z: ~338.16) and rule out fragmentation artifacts from labile dioxolane groups .

X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry, as demonstrated in structurally similar benzimidazole derivatives ( ).

Basic: What stability considerations are critical for storing this compound in biological assays?

Methodological Answer:

Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the methoxyphenol group (common in phenolic compounds; ).

Hydrolysis risk: Avoid aqueous buffers with pH > 8.0, as the 1,3-dioxolane ring may hydrolyze under basic conditions. Use anhydrous DMSO for stock solutions .

Long-term stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC (C18 column, acetonitrile/water mobile phase) for degradation products .

Advanced: How can researchers address contradictory bioactivity data across cell-based assays?

Methodological Answer:

Standardize assay conditions: Control variables such as cell passage number, serum concentration, and incubation time (e.g., 24 vs. 48 hours) to reduce variability ().

Mechanistic follow-up: Use siRNA knockdown or chemical inhibitors to confirm target engagement (e.g., if the compound interacts with redox pathways, validate via ROS assays) .

Meta-analysis: Compare data across multiple studies using platforms like PubChem BioAssay () to identify trends in IC₅₀ values or cell-line specificity .

Basic: What analytical techniques are optimal for quantifying this compound in environmental matrices?

Methodological Answer:

Solid-phase extraction (SPE): Use Oasis HLB cartridges for pre-concentration from water samples, followed by elution with methanol (recovery >85%; see ).

LC-MS/MS: Employ a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for selective quantification (e.g., m/z 338→152 for fragmentation).

Matrix-matched calibration: Spike samples with deuterated internal standards (e.g., d₄-triclosan) to correct for ion suppression in complex matrices .

Advanced: What computational strategies predict interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

Docking simulations: Use AutoDock Vina with CYP3A4 crystal structures (PDB ID: 4NY4) to model binding poses of the methoxyphenol and dioxolane groups .

MD simulations: Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes, focusing on hydrogen bonds with heme iron .

In vitro validation: Compare computational predictions with CYP450 inhibition assays (e.g., luminescent P450-Glo™ kits) to refine force field parameters .

Basic: How can researchers mitigate toxicity risks during in vivo studies?

Methodological Answer:

Dose optimization: Conduct acute toxicity tests in rodents (OECD 423) to establish LD₅₀ and sub-chronic NOAEL levels .

Metabolite profiling: Use UPLC-QTOF to identify hepatotoxic metabolites (e.g., quinone derivatives from methoxyphenol oxidation) .

Protective formulations: Encapsulate the compound in PEGylated liposomes to reduce renal clearance and improve bioavailability ( ).

Advanced: What strategies resolve conflicting data on the compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer:

Redox cycling assays: Compare DPPH scavenging (antioxidant) with Fenton reaction-driven •OH generation (pro-oxidant) under varying pH and metal ion concentrations .

Gene expression profiling: Use RNA-seq to track Nrf2 pathway activation (antioxidant) vs. NOX4 upregulation (pro-oxidant) in treated cells .

In silico modeling: Apply Density Functional Theory (DFT) to calculate bond dissociation energies of phenolic O–H groups, predicting dominant redox behavior .

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